3-Chloro-1,2-dimethyl-1H-indol-5-amine
CAS No.:
Cat. No.: VC13823523
Molecular Formula: C10H11ClN2
Molecular Weight: 194.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11ClN2 |
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Molecular Weight | 194.66 g/mol |
IUPAC Name | 3-chloro-1,2-dimethylindol-5-amine |
Standard InChI | InChI=1S/C10H11ClN2/c1-6-10(11)8-5-7(12)3-4-9(8)13(6)2/h3-5H,12H2,1-2H3 |
Standard InChI Key | RQRIKTWQHCLUGL-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(N1C)C=CC(=C2)N)Cl |
Canonical SMILES | CC1=C(C2=C(N1C)C=CC(=C2)N)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substitution Pattern
The indole scaffold consists of a benzene ring fused to a pyrrole-like five-membered ring containing a nitrogen atom at position 1. In 3-chloro-1,2-dimethyl-1H-indol-5-amine, the following substitutions define its structure:
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1-Methyl group: Directly attached to the indole nitrogen, altering electronic distribution and steric bulk.
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2-Methyl group: Positioned adjacent to the nitrogen on the five-membered ring, further influencing conformational flexibility.
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3-Chloro substituent: Introduces electronegativity at the beta position of the pyrrole ring, potentially enhancing reactivity in cross-coupling reactions.
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5-Amino group: Located on the benzene ring, providing a site for hydrogen bonding or further functionalization .
Computational Descriptors
Theoretical calculations based on analogous indole derivatives yield the following molecular properties:
Property | Value |
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Molecular Formula | CHClN |
Molecular Weight | 195.67 g/mol |
SMILES | CN1C(C)=C(Cl)C2=C1C=C(C=C2)N |
Topological Polar Surface Area (TPSA) | 24.7 Ų |
LogP (Octanol-Water) | 2.8 (estimated) |
The LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Synthetic Pathways and Challenges
Retrosynthetic Analysis
Hypothetical routes to 3-chloro-1,2-dimethyl-1H-indol-5-amine could involve:
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Fischer Indole Synthesis: Condensation of a substituted phenylhydrazine with a ketone, followed by cyclization.
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Buchwald-Hartwig Amination: Introduction of the 5-amino group via palladium-catalyzed coupling.
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Electrophilic Substitution: Chlorination at position 3 using reagents like sulfuryl chloride (SOCl) .
Key Intermediate: 1,2-Dimethylindole
Synthesis of the 1,2-dimethylindole core could proceed via:
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N-Methylation: Treating indole with methyl iodide (CHI) under basic conditions.
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Directed Ortho-Metalation: Introducing the 2-methyl group via lithium diisopropylamide (LDA)-mediated deprotonation and subsequent quenching with methyl iodide .
Physicochemical and Spectroscopic Properties
Stability and Reactivity
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Thermal Stability: Methyl and chloro substituents likely enhance thermal stability compared to unsubstituted indoles.
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Acid-Base Behavior: The 5-amino group (pK ~4.5) confers pH-dependent solubility, protonating under acidic conditions.
Spectroscopic Signatures
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UV-Vis: Expected absorption maxima near 290 nm (π→π* transitions of the indole core).
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NMR:
Computational ADMET Profiling
Parameter | Prediction |
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Gastrointestinal Absorption | High (Caco-2 permeability: 25 nm/s) |
Blood-Brain Barrier Penetration | Moderate (LogBB: -0.3) |
CYP450 Inhibition | Low (CYP3A4 IC > 50 μM) |
Ames Test (Mutagenicity) | Negative |
These predictions position the compound as a viable lead candidate with favorable pharmacokinetic properties .
Challenges in Characterization
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